2,4,5-Trifluorobenzonitrile (CAS 98349-22-5) is a highly specialized polyfluorinated aromatic building block characterized by a nitrile group and three fluorine atoms at the 2, 4, and 5 positions. In industrial and advanced laboratory procurement, this compound is primarily sourced for its exceptional utility in regioselective nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitrile group, combined with the specific 2,4,5-fluorine substitution pattern, highly activates the 4-position toward nucleophilic attack. This predictable reactivity makes it a critical precursor for the synthesis of active pharmaceutical ingredients (APIs), specialized solid-phase synthesis linkers, and advanced fluorinated materials such as covalent organic frameworks (COFs). Buyers prioritize this exact compound when downstream applications require precise electronic tuning, high-yield regiocontrol, or the introduction of a specific trifluoro-motif that cannot be achieved with simpler fluorinated analogs .
Substituting 2,4,5-trifluorobenzonitrile with close analogs like 2,4-difluorobenzonitrile or pentafluorobenzonitrile fundamentally alters both synthetic processability and end-product performance. Pentafluorobenzonitrile, while highly reactive, often suffers from poor regioselectivity during SNAr reactions, leading to complex isomeric mixtures that require costly and yield-reducing chromatographic separations [1]. Conversely, 2,4-difluorobenzonitrile lacks the critical 5-fluoro substituent, which is essential for the precise electronic tuning required in specific applications. For example, in the synthesis of solid-phase peptide linkers, the absence of the 5-fluoro group prevents the delicate electronic balance needed to enable mild acidic cleavage, forcing chemists to use harsh 90% trifluoroacetic acid (TFA) conditions that can degrade sensitive peptide sequences [2]. Furthermore, in API synthesis, the exact 2,4,5-substitution pattern is often a strict structural requirement for target binding affinity, making generic substitution scientifically and commercially unviable.
When 2,4,5-trifluorobenzonitrile is used as the precursor to synthesize the specialized linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, the resulting electronic properties drastically improve downstream processability. Peptides synthesized on this fluorinated linker can be cleaved using only 20% TFA in CH2Cl2 within 30 minutes. In contrast, standard monoalkoxy linkers require harsh conditions of 90% TFA in water at elevated temperatures to achieve cleavage[1].
| Evidence Dimension | Cleavage conditions for solid-phase peptide synthesis |
| Target Compound Data | 20% TFA in CH2Cl2 for 30 minutes (via 2,4,5-trifluorobenzonitrile-derived linker) |
| Comparator Or Baseline | 90% TFA in water at elevated temperatures (standard monoalkoxy linker) |
| Quantified Difference | 70% reduction in TFA concentration and elimination of elevated heating requirements |
| Conditions | Standard solid-phase peptide synthesis cleavage protocols |
Enables the synthesis and recovery of highly acid-sensitive peptides and glycoconjugates that would otherwise degrade under standard harsh cleavage conditions.
In the synthesis of critical pharmaceutical intermediates such as trifluorobenzylamine (used in the anti-SARS-CoV-2 drug Ensitrelvir), the direct reduction of 2,4,5-trifluorobenzonitrile offers a highly efficient and safer pathway. Utilizing a Ni(OTf)2 catalyst with a specific ligand, the reduction of 2,4,5-trifluorobenzonitrile achieves an 85.0% yield on a 2 mmol scale. This route bypasses the traditional baseline method that relies on hazardous trifluorobenzyl bromide and requires large amounts of sulfuric acid, which poses significant safety and waste management risks at scale[1].
| Evidence Dimension | Yield and safety of trifluorobenzylamine synthesis |
| Target Compound Data | 85.0% yield via direct catalytic reduction using Ni(OTf)2 |
| Comparator Or Baseline | Baseline synthesis utilizing hazardous trifluorobenzyl bromide and excess sulfuric acid |
| Quantified Difference | Eliminates the use of hazardous brominated precursors and highly corrosive acidic waste while maintaining an 85.0% yield |
| Conditions | Reduction of 2,4,5-trifluorobenzonitrile vs. traditional alkylation/bromination routes |
Provides a scalable, environmentally friendlier, and safer procurement route for synthesizing critical API intermediates by avoiding corrosive and hazardous reagents.
2,4,5-Trifluorobenzonitrile is a critical precursor for the synthesis of dinitrile monomers used in advanced polytriazine covalent organic frameworks (COFs). The specific geometry and strong electronegativity imparted by the 2,4,5-trifluoro substitution pattern result in COFs that exhibit a BET surface area of 733 m2/g and an exceptional CO2/N2 gas selectivity of 48.7 ± 1.2 at 272 K. This performance significantly surpasses the Robeson upper limit for conventional polymeric membranes and baseline non-fluorinated COFs[1].
| Evidence Dimension | CO2/N2 gas selectivity in derived frameworks |
| Target Compound Data | Selectivity of 48.7 ± 1.2 at 272 K (BET surface area: 733 m2/g) |
| Comparator Or Baseline | Conventional non-fluorinated polymeric membranes (Robeson upper limit) |
| Quantified Difference | Surpasses the Robeson upper limit for CO2/N2 separation |
| Conditions | Gas adsorption isotherms measured at 272 K |
Justifies the procurement of this specific fluorinated building block for the development of next-generation carbon capture and gas separation materials.
Due to its ability to undergo regioselective SNAr and impart specific electronic properties, 2,4,5-trifluorobenzonitrile is the optimal precursor for synthesizing fluorinated solid-phase linkers (e.g., 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid). This application is critical for laboratories synthesizing acid-sensitive peptides or glycoconjugates, as it enables final cleavage at just 20% TFA[1].
For industrial pharmaceutical manufacturing, particularly for antiviral drugs like Ensitrelvir, 2,4,5-trifluorobenzonitrile serves as a highly efficient starting material. Its direct catalytic reduction to trifluorobenzylamine avoids the severe safety and environmental hazards associated with baseline brominated precursors and heavy sulfuric acid use [2].
In advanced materials science, this compound is the right choice for synthesizing dinitrile monomers used in polytriazine COFs. The unique 2,4,5-trifluoro pattern creates a highly polarized pore environment, making the resulting materials exceptionally well-suited for industrial carbon capture and CO2/N2 separation applications [3].
Acute Toxic;Irritant